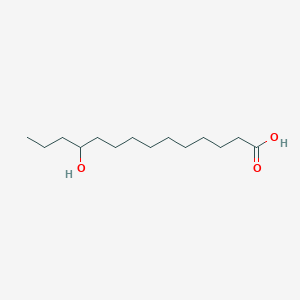
11-Hydroxytetradecanoic acid
Vue d'ensemble
Description
11-Hydroxytetradecanoic acid is a fatty acid . It is a type of hydroxy fatty acid .
Synthesis Analysis
The synthesis of deuterium labeled 11- and 12-hydroxytetradecanoic acids to study a (11E) desaturase in the moth Spodoptera littoralis is reported . [14,14,14-2H3] 12-hydroxytetradecanoic acid was synthesized in four steps from 11-iodo-1-undecene in 49% overall yield . Deuterium was introduced by reaction of an epoxy ester with (CD3)2CuLi .Molecular Structure Analysis
The molecular formula of 11-Hydroxytetradecanoic acid is C14H28O3 . It has an average mass of 244.370 Da and a monoisotopic mass of 244.203842 Da . It contains total 44 bond(s); 16 non-H bond(s), 1 multiple bond(s), 12 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 secondary alcohol(s) .Physical And Chemical Properties Analysis
The boiling point of 11-Hydroxytetradecanoic acid is 381.7°C at 760mmHg . Its density is 1.0±0.1 g/cm3 . The partition coefficient n-octanol/water is 2.14E-07mmHg at 25°C .Applications De Recherche Scientifique
Synthesis and Tracer Applications
- 11-Hydroxytetradecanoic acid has been synthesized for use as a tracer in biological studies. For example, Navarro, Fabriàs, and Camps (1996) synthesized deuterium-labeled 11-hydroxytetradecanoic acids to study a desaturase in the moth Spodoptera littoralis. Their work illustrates the compound's potential in studying biochemical pathways in insects (Navarro, Fabriàs, & Camps, 1996).
Lipopolysaccharide Analysis
- Mielniczuk et al. (1992) used 3-Hydroxytetradecanoic acid derivatives as markers in gas chromatography-mass spectrometry for analyzing lipopolysaccharides. This demonstrates its utility in the detection and analysis of bacterial components (Mielniczuk, Alugupalli, Mielniczuk, & Larsson, 1992).
Crystal Structure Analysis
- Dahlén, Lundén, and Pascher (1976) investigated the crystal structure of 2-DL-Hydroxytetradecanoic acid. Such studies are essential for understanding the physical and chemical properties of hydroxy fatty acids (Dahlén, Lundén, & Pascher, 1976).
Biochemical and Microbial Applications
- Sjögren et al. (2003) identified antifungal 3-Hydroxy fatty acids, including 3-(R)-hydroxytetradecanoic acid, from Lactobacillus plantarum. These acids have potential applications in controlling fungal growth in various environments (Sjögren, Magnusson, Broberg, Schnürer, & Kenne, 2003).
Bioengineering and Synthesis
- De Santos et al. (2022) engineered a highly regioselective fungal peroxygenase for synthesizing hydroxy fatty acids, including hydroxytetradecanoic acid. This study highlights the potential of bioengineering in producing specific hydroxy fatty acids for various applications (De Santos et al., 2022).
Polymer Chemistry
- Hu et al. (2014) explored the use of ω-hydroxytetradecanoic acid in the synthesis of polymerizable surfactants, indicating its role in the development of new materials and chemicals (Hu et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
11-hydroxytetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-10-13(15)11-8-6-4-3-5-7-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCZWEUMVOFXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942494 | |
| Record name | 11-Hydroxytetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Hydroxytetradecanoic acid | |
CAS RN |
2034-56-2 | |
| Record name | 11-Hydroxytetradecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxytetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
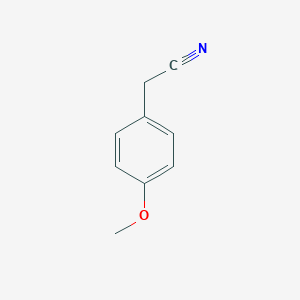
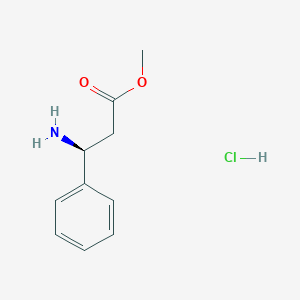
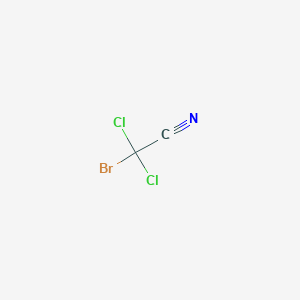
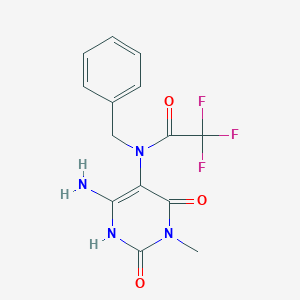
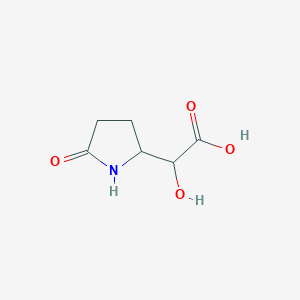

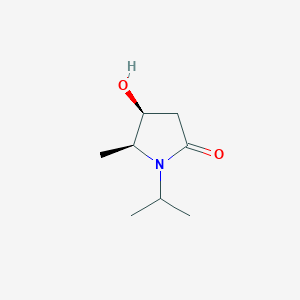
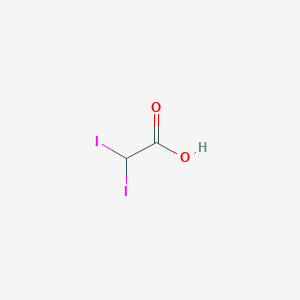
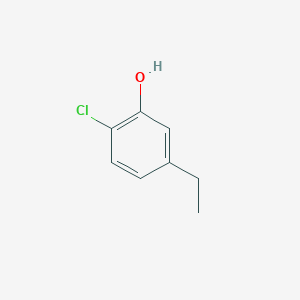
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
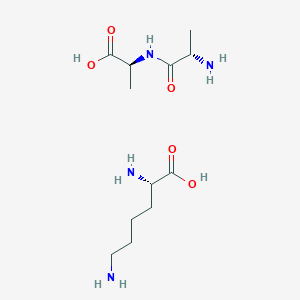
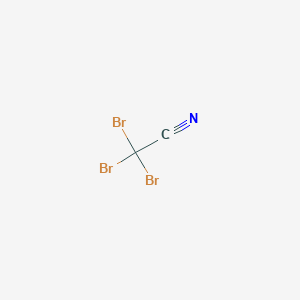
![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)